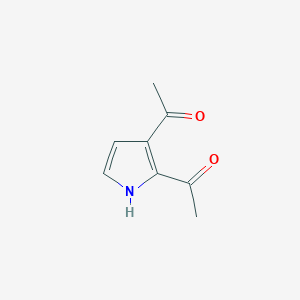
1,1'-(1H-pyrrole-2,3-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1H-pyrrole-2,3-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1H-pyrrole-2,3-diyl)diethanone typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for 1,1’-(1H-pyrrole-2,3-diyl)diethanone are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound for research and industrial applications.
化学反应分析
Types of Reactions
1,1’-(1H-pyrrole-2,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
科学研究应用
1,1’-(1H-pyrrole-2,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and electronic devices.
作用机制
The mechanism of action of 1,1’-(1H-pyrrole-2,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and cellular processes is of particular interest.
相似化合物的比较
Similar Compounds
1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone: A similar compound with methyl groups at positions 3 and 5 of the pyrrole ring.
1,1’-(4-methyl-1H-pyrazole-3,5-diyl)diethanone: A pyrazole derivative with similar structural features.
1,1’-(1H-pyrrole-2,5-diyl)diethanone: Another pyrrole derivative with different substitution patterns.
Uniqueness
1,1’-(1H-pyrrole-2,3-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
1-(2-acetyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-9-8(7)6(2)11/h3-4,9H,1-2H3 |
InChI 键 |
WENQEXWBWARVSV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(NC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


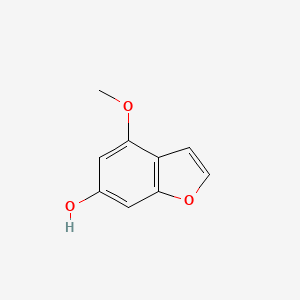
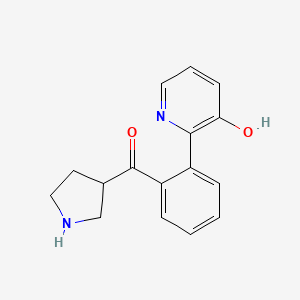
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
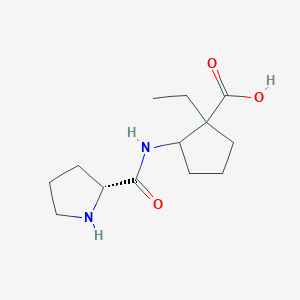
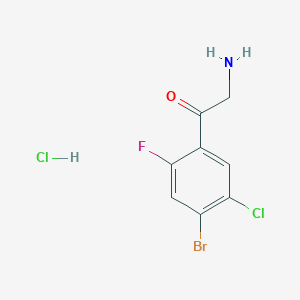
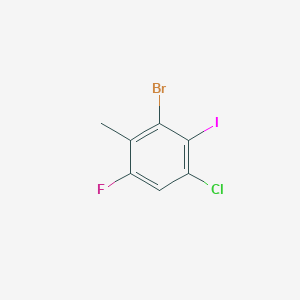

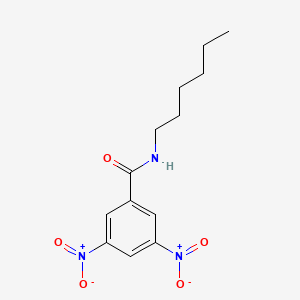
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
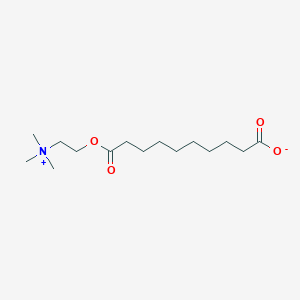
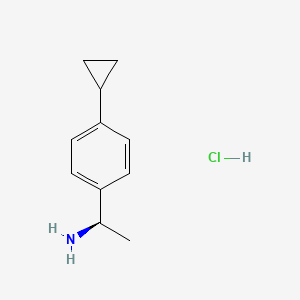
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
